molecular formula C26H28N8O3 B8056796 N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide

N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide

Cat. No.: B8056796
M. Wt: 500.6 g/mol
InChI Key: IILRNOWSUPYXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide is a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase of the Tec family that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. This compound exerts its inhibitory effect by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of its enzymatic activity. The primary research applications for this inhibitor are in the fields of oncology and immunology. It is extensively used in preclinical studies to investigate the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Furthermore, its role in modulating B-cell and macrophage signaling makes it a valuable tool for researching autoimmune and inflammatory conditions like rheumatoid arthritis and systemic lupus erythematosus. Researchers utilize this high-purity compound to elucidate BTK-dependent signaling networks, assess its efficacy in cell proliferation and apoptosis assays, and evaluate its potential as a therapeutic agent in in vivo disease models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILRNOWSUPYXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Purine Core Functionalization

The synthesis initiates with the alkylation of 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione (10 ) using 2-(chloromethyl)-4-methylquinazoline (9 ) under basic conditions (sodium carbonate, DMF, 76–83% yield). This step installs the 4-methylquinazolin-2-yl)methyl group at the N1 position of the purine core.

Step 2: Piperidine Coupling

Intermediate 11 undergoes nucleophilic substitution with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid (12 ) in the presence of diisopropylethylamine (DIPEA), yielding 13 (90–94% yield). This reaction introduces the piperidine moiety critical for subsequent formamide functionalization.

Step 3: Aminolysis and Formamide Formation

Key Reaction Conditions and Optimization

The table below summarizes critical reaction parameters and yields for each synthetic step:

StepReaction TypeReagents/ConditionsYieldReference
1AlkylationNa2CO3, DMF, 80°C, 12 h76–83%
2Nucleophilic SubstitutionDIPEA, CH2Cl2, rt, 24 h90–94%
3Aminolysis/FormamidationCO2, H2, Ru catalyst, 100°C, 20 bar81–85%

Phase transfer catalysts (e.g., tetrabutylammonium bromide) are employed during hydrolysis to mitigate over-hydrolysis byproducts. Solvent selection (e.g., dichloromethane for aminolysis) significantly impacts purity, with polar aprotic solvents favoring higher yields.

Analytical Characterization

Structural confirmation of intermediates and the final product relies on spectral data:

  • Mass Spectrometry (MS): Molecular ion peaks align with theoretical masses (e.g., m/z 456.51 [M + Na]+ for intermediate 5 ).

  • Nuclear Magnetic Resonance (NMR): 1H-NMR of 13 reveals characteristic signals for the but-2-yn-1-yl group (δ 1.85–2.15 ppm) and quinazoline aromatic protons (δ 7.62–8.25 ppm).

  • Infrared Spectroscopy (IR): Bands at 3527 cm⁻¹ (amide N-H) and 3255 cm⁻¹ (acid O-H) confirm functional group integrity.

Industrial-Scale Considerations

Scalable production necessitates:

  • Continuous Flow Reactors: To enhance mixing and heat transfer during exothermic steps like alkylation.

  • Green Chemistry Principles: Substituting DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.

  • Catalyst Recycling: Transition metal catalysts in formamidation steps are immobilized on silica supports to enable reuse.

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-hydrolysis during aminolysis generates undesired carboxylic acid derivatives. This is mitigated using phase transfer catalysts and controlled reaction times.

  • Steric Hindrance: Bulky substituents on the purine core slow piperidine coupling. Microwave-assisted synthesis (120°C, 30 min) reduces reaction times by 50% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, particularly the but-2-ynyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinazoline moiety or the purine base, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazoline or purine rings, introducing new functional groups or altering existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Antidiabetic Activity

As an impurity related to Linagliptin, this compound may exhibit similar pharmacological effects. Linagliptin acts as a DPP-IV inhibitor, which helps regulate blood sugar levels by increasing incretin levels. Research into the specific effects of this compound could reveal its potential as a standalone therapeutic agent or as part of combination therapies for diabetes management.

Anticancer Potential

The structural components of N-(1-(7-(But-2-yn-1-yl)-3-methyl... suggest that it may possess anticancer properties. Compounds with quinazoline and purine moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Investigating this compound's efficacy against various cancer cell lines could provide insights into its potential as an anticancer drug.

Neurological Applications

Given the piperidine structure within this compound, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems and neuroprotection. This compound could be evaluated for its effects on neurodegenerative diseases or cognitive enhancement.

Case Study 1: Linagliptin and Its Impurities

Research has indicated that impurities in pharmaceutical compounds can sometimes exhibit significant biological activity. A study investigating the pharmacodynamics of Linagliptin impurities found that certain structural analogs displayed enhanced DPP-IV inhibition compared to the parent compound. This highlights the importance of studying N-(1-(7-(But-2-yn... for its potential therapeutic benefits in diabetes management .

Case Study 2: Quinazoline Derivatives in Cancer Therapy

A review on quinazoline derivatives has shown promising results in preclinical models for various cancers. These compounds have demonstrated the ability to inhibit key signaling pathways involved in tumor growth and metastasis. N-(1-(7-(But-2... could be synthesized and tested alongside known quinazoline derivatives to assess its anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Key Structural Analogues and Impurities

The following compounds are structurally or functionally related to the target molecule:

Compound Name Structure Molecular Formula Key Functional Groups Biological Relevance References
Linagliptin Parent Drug Purine-2,6-dione core with 4-methylquinazolin-2-ylmethyl and but-2-ynyl groups C₂₅H₂₈N₈O₂ Primary amine (piperidine), methylquinazoline DPP-4 inhibitor
(R)-Enantiomer of Target Compound Mirror image stereochemistry at piperidine C₂₆H₂₈N₈O₃ Formamide, (R)-piperidine Pharmacologically inactive impurity
Impurity-VIII (N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide) Same as target compound C₂₆H₂₈N₈O₃ Formamide, (S)-piperidine Process impurity in linagliptin synthesis
Impurity-IX (Urea Derivative) Urea group replaces formamide C₂₆H₂₉N₉O₃ Urea, (R)-piperidine Oxidative degradation product
N,N-Bis-piperidinyl Phthalamide (Impurity 4) Bis-piperidinyl phthalamide C₄₈H₄₈N₁₂O₄ Phthalamide, dual piperidine Dimerization byproduct

Research Findings and Implications

Degradation Pathways

  • Acid/Base Hydrolysis : The formamide group in the target compound is stable under acidic conditions but hydrolyzes to urea derivatives (e.g., Impurity-IX) in basic media .
  • Oxidative Stress : But-2-ynyl side chains are prone to oxidation, forming epoxide intermediates that further degrade .

Analytical Characterization

  • UPLC-TOF/MS : Confirms molecular ions at m/z 501.2 [M+H]⁺ for the target compound and 502.2 for Impurity-IX .
  • Chiral HPLC : Resolves (S)- and (R)-enantiomers with a resolution factor >2.0 .

Biological Activity

N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide (CAS No. 1446263-38-2) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N8O2 with a molecular weight of 472.54 g/mol. The compound features a purine base structure modified with various functional groups that contribute to its biological activity.

1. Antidiabetic Activity

Research indicates that compounds structurally related to N-(1-(7-(But-2-yn-1-yl)-3-methyl... exhibit inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. A study highlighted the discovery of a new class of potent DPP-IV inhibitors derived from similar scaffolds, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

Some derivatives of quinazoline compounds have demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes and protecting against oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease . The potential neuroprotective properties of N-(1-(7-(But-2-yn-1-y... warrant further investigation.

Case Study 1: DPP-IV Inhibition

A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of novel DPP-IV inhibitors derived from similar chemical frameworks. These compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity. Such findings suggest that N-(1-(7-(But-2... may also exhibit comparable efficacy against DPP-IV .

Case Study 2: Anticancer Activity

In a comparative study on quinazoline derivatives, several compounds were tested against human cancer cell lines. Results indicated that modifications in the quinazoline structure significantly enhanced anticancer activity through apoptosis induction and cell cycle arrest . Although specific data on N-(1-(7-(But... is not available, its structural characteristics align with those known to exhibit similar effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound ADPP-IV Inhibition0.89
Compound BAnticancer (Breast)5.0
Compound CNeuroprotection0.5

Q & A

Q. How can researchers optimize the synthetic yield of the compound while minimizing impurities?

Methodological approaches include employing factorial design (e.g., 2-level designs) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst stoichiometry. Post-synthesis, purification via column chromatography or recrystallization is critical. Yield optimization is validated using spectroscopic techniques (e.g., ^1H NMR, IR) to confirm structural integrity and quantify impurities .

Q. What analytical techniques are recommended for characterizing the compound and its related impurities?

A multi-technique approach is essential:

  • HPLC/UPLC with UV detection for purity assessment.
  • ^1H NMR and ^13C NMR to confirm core structure and substituent positions.
  • UPLC-TOF/MS for high-resolution mass data to identify impurities (e.g., degradants or synthetic byproducts) .

Q. How should forced degradation studies be designed to evaluate the compound’s stability?

Expose the compound to acidic (0.1M HCl) , basic (0.1M NaOH) , oxidative (3% H₂O₂) , thermal (60°C), and photolytic (UV light) conditions. Monitor degradation kinetics using stability-indicating HPLC methods. Degradants are characterized via LC-MS/MS and compared to synthesized reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s degradation under acidic conditions?

Acid hydrolysis targets the quinazoline ring (leading to acetamide derivatives) and the alkyne side chain (forming chlorinated adducts via HCl addition). Advanced structural elucidation employs 2D NMR (HSQC, HMBC) and computational tools (e.g., density functional theory) to map degradation pathways and validate intermediates .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Orthogonal validation strategies include:

  • X-ray crystallography for absolute configuration determination.
  • High-resolution MS to confirm molecular formulas.
  • Cross-referencing synthetic intermediates with literature data to resolve ambiguous signals (e.g., overlapping NMR peaks) .

Q. What computational methods enhance the design of derivatives with improved stability?

Quantum chemical calculations (e.g., reaction path searches using DFT) predict feasible reaction pathways and transition states. Machine learning models trained on degradation data identify structural vulnerabilities (e.g., labile bonds), enabling rational design of derivatives resistant to hydrolysis or oxidation .

Q. How can AI-driven simulation tools optimize reaction conditions for novel analogs?

Integrate COMSOL Multiphysics with AI algorithms to simulate reaction kinetics and thermodynamics. These tools predict optimal solvent systems, catalytic conditions, and purification steps, reducing experimental iterations. Feedback loops between computational predictions and experimental validation refine accuracy .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting spectral data using heteronuclear NMR techniques (e.g., HSQC) and synthetic controls .
  • Degradation Pathway Modeling : Combine LC-MS/MS data with computational chemistry to propose and verify degradation mechanisms .
  • Experimental Design : Use factorial designs to efficiently screen variables impacting synthesis or stability, minimizing resource expenditure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.